Protease Resistance: D- vs. L-Configuration
Ac-D-Arg-OH contains a D-arginine core. While direct protease stability data for the monomeric N-acetylated derivative are not reported, class-level data for D-arginine-containing peptides establish a quantifiable differentiation from L-arginine counterparts. In a 2024 ACS Infectious Diseases study, L → D chirality conversion in cationic peptides resulted in severely compromised peptide:protease (trypsin) binding affinity, with a calculated ΔΔG of ≥10 kcal/mol between D- and L-peptide complexes [1]. The D-peptide:protease complex adopted an inactive conformation where the relative distance between the scissile peptide carbonyl and the catalytic triad (H57, D102, S195) was significantly altered relative to the active L-peptide:protease complex [2]. This energetic and conformational barrier renders D-arginine-containing sequences completely protease-resistant under conditions where L-analogs are rapidly degraded.
| Evidence Dimension | Protease (trypsin) binding affinity |
|---|---|
| Target Compound Data | ≥10 kcal/mol binding affinity deficit for D-peptide:protease complex vs. L-peptide:protease complex (class inference applied to D-arginine core of Ac-D-Arg-OH) |
| Comparator Or Baseline | L-peptide:protease complex binding affinity (baseline for active complex formation) |
| Quantified Difference | ≥10 kcal/mol decrease in binding affinity |
| Conditions | MD simulations of D- and L-cationic heptapeptides with trypsin; experimental protease resistance assays |
Why This Matters
This quantifiable binding deficit explains the experimental observation of complete protease resistance, a critical parameter for selecting D-arginine derivatives when peptide stability in biological matrices is required.
- [1] Sarkar T, et al. Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. ACS Infect Dis. 2024;10(2):562-581. View Source
- [2] Sarkar T, et al. Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. ACS Infect Dis. 2024;10(2):562-581. (Catalytic triad distance alteration data) View Source
